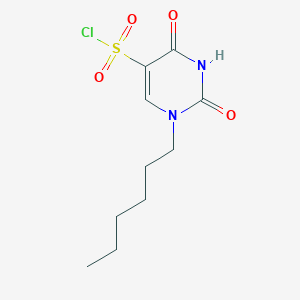![molecular formula C9H17NO2 B1375196 2-[(Cyclopropylmethoxy)methyl]morpholine CAS No. 1343908-92-8](/img/structure/B1375196.png)
2-[(Cyclopropylmethoxy)methyl]morpholine
Descripción general
Descripción
2-[(Cyclopropylmethoxy)methyl]morpholine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is a liquid at room temperature .
Synthesis Analysis
Morpholines, including 2-[(Cyclopropylmethoxy)methyl]morpholine, are often synthesized from 1,2-amino alcohols and their derivatives. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this method .Molecular Structure Analysis
The InChI code for 2-[(Cyclopropylmethoxy)methyl]morpholine is 1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2 .Physical And Chemical Properties Analysis
2-[(Cyclopropylmethoxy)methyl]morpholine is a liquid at room temperature . Its molecular formula is C9H17NO2 and it has a molecular weight of 171.24 .Aplicaciones Científicas De Investigación
Fungicidal Activity
One notable application of morpholine derivatives, closely related to 2-[(Cyclopropylmethoxy)methyl]morpholine, is in fungicidal activities. Bianchi et al. (1992) synthesized four stereoisomers of a morpholine fungicide with a structure similar to 2-[(Cyclopropylmethoxy)methyl]morpholine. They evaluated its biological activity against various fungi, finding significant effectiveness in vitro and in vivo against wheat and barley pathogens (Bianchi et al., 1992).
Synthesis of Potent Antimicrobials
Kumar et al. (2007) reported on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful in creating potent antimicrobials, including arecoline derivatives and polygonapholine. This research highlights the potential of morpholine derivatives in developing effective antimicrobial agents (Kumar et al., 2007).
Chemical Synthesis and Structural Studies
Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, demonstrating the versatility of morpholine derivatives in chemical synthesis and structural studies. This research adds to the understanding of morpholine's potential in various chemical applications (Tan Bin, 2011).
Optical Properties in Metal Detection
Sahoo et al. (2019) synthesized a morpholine derivative with intense fluorescence, using it for detecting transition metal ions. This showcases the application of morpholine derivatives in the field of optical sensors and metal ion detection (Sahoo et al., 2019).
Radioligand for PET Imaging
Lin and Ding (2004) synthesized and evaluated a morpholine derivative as a radioligand for positron emission tomography (PET) imaging, indicating the application of these compounds in medical imaging and diagnostics (Lin & Ding, 2004).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEGBLLPXDHZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethoxy)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



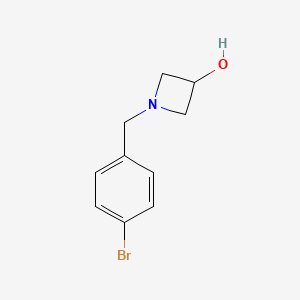
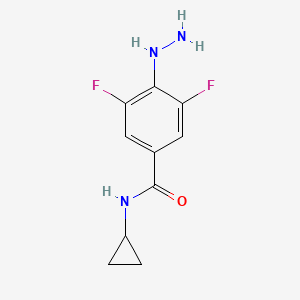
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
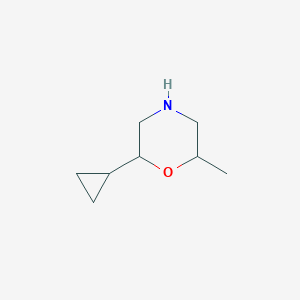
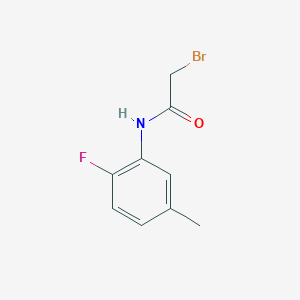
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
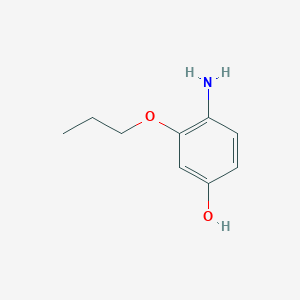
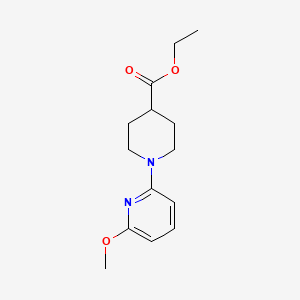
![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
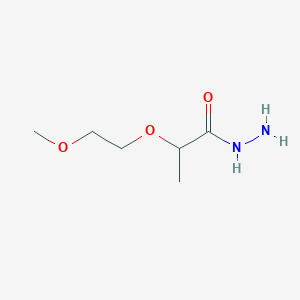
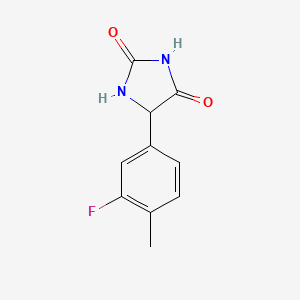
![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
